Rhodamine 123 free base
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Overview
Description
Rhodamine 123 free base is a chemical compound belonging to the family of rhodamine dyes. It is widely used as a fluorescent dye due to its excellent photophysical properties, including high fluorescence quantum yield and photostability. Rhodamine 123 is often utilized in various scientific fields such as chemistry, biology, and medicine for its ability to selectively stain mitochondria in living cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodamine 123 free base can be synthesized through a multi-step process involving the condensation of 3-aminophenol with phthalic anhydride to form a xanthene intermediate. This intermediate is then reacted with methyl anthranilate under acidic conditions to yield Rhodamine 123 .
Industrial Production Methods: In industrial settings, the production of Rhodamine 123 involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Rhodamine 123 undergoes various chemical reactions, including:
Substitution: Rhodamine 123 can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Radical cations and anions.
Reduction: Leuco Rhodamine 123.
Substitution: Various substituted rhodamine derivatives.
Scientific Research Applications
Rhodamine 123 free base has a wide range of applications in scientific research:
Mechanism of Action
Rhodamine 123 exerts its effects by binding to the mitochondrial membranes and inhibiting transport processes, particularly the electron transport chain. This inhibition slows down cellular respiration and affects mitochondrial function . The compound is also a substrate for P-glycoprotein, which actively effluxes it out of cells, making it useful in studying drug resistance mechanisms .
Comparison with Similar Compounds
Uniqueness of Rhodamine 123: Rhodamine 123 is unique due to its selective accumulation in mitochondria, making it particularly valuable for studying mitochondrial function and dynamics. Its ability to act as a substrate for P-glycoprotein also sets it apart from other rhodamine dyes, providing insights into drug resistance mechanisms .
Properties
CAS No. |
104114-27-4 |
---|---|
Molecular Formula |
C21H16N2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
methyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C21H16N2O3/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,22H,23H2,1H3 |
InChI Key |
FCGVBHISQBBIQF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |
Appearance |
Solid powder |
62669-70-9 | |
physical_description |
Red to brown powder; [Acros Organics MSDS] |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rhodamine 123 free base; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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